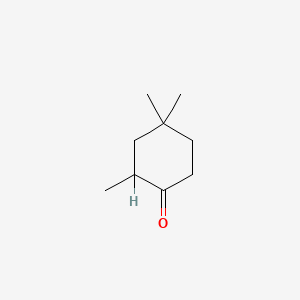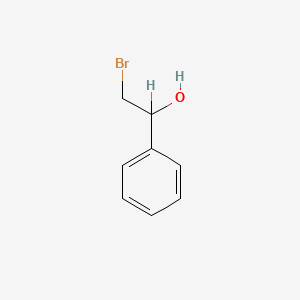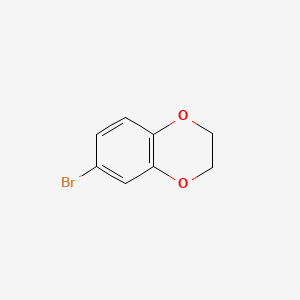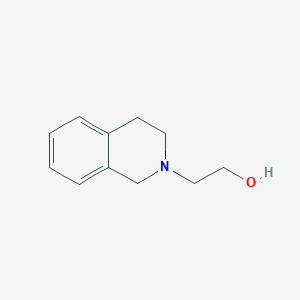
2-(3,4-Dihydroisochinolin-2(1H)-yl)ethanol
Übersicht
Beschreibung
2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanol is a chemical compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals. This compound features a dihydroisoquinoline ring system attached to an ethanol moiety, which imparts unique chemical and biological properties.
Wissenschaftliche Forschungsanwendungen
2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new therapeutic agents.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
Target of Action
A structurally similar compound, 3-(3,4-dihydroisoquinolin-2(1h)-ylsulfonyl)benzoic acid, has been identified as a potent and isoform-selective inhibitor of the aldo-keto reductase akr1c3 . AKR1C3 is a key enzyme involved in steroid hormone metabolism and is a target of interest in both breast and prostate cancer .
Mode of Action
Crystal structure studies showed that the carboxylate group occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .
Result of Action
If it acts similarly to the structurally related compound, it may inhibit the activity of akr1c3, potentially impacting the progression of certain cancers .
Biochemische Analyse
Biochemical Properties
2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanol plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been identified as a potent inhibitor of aldo-keto reductase AKR1C3, an enzyme involved in the metabolism of steroids and prostaglandins . The interaction between 2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanol and AKR1C3 involves binding to the enzyme’s active site, thereby inhibiting its catalytic activity .
Cellular Effects
2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanol affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of AKR1C3 can lead to altered levels of steroid hormones and prostaglandins, which in turn can affect cell proliferation and apoptosis . Additionally, 2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanol has been observed to modulate the activity of other enzymes and proteins involved in cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanol involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of AKR1C3, occupying the oxyanion hole and preventing the enzyme from catalyzing its substrate . This inhibition leads to downstream effects on the metabolic pathways regulated by AKR1C3 . Additionally, 2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanol may interact with other proteins and enzymes, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanol can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanol remains stable under certain conditions, but it may degrade over time, leading to a decrease in its inhibitory activity . Long-term exposure to 2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanol can result in sustained inhibition of AKR1C3 and other enzymes, potentially leading to cumulative effects on cellular function .
Dosage Effects in Animal Models
The effects of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanol vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and effectively inhibit target enzymes . At higher doses, 2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanol can cause adverse effects, including toxicity and disruption of normal cellular processes . Threshold effects have been observed, where a certain dosage is required to achieve significant inhibition of target enzymes .
Metabolic Pathways
2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanol is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate the metabolism of steroids, prostaglandins, and other biomolecules . The compound’s inhibition of AKR1C3 affects the metabolic flux and levels of metabolites in these pathways . Additionally, 2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanol may influence other metabolic pathways through its interactions with different enzymes and proteins .
Transport and Distribution
The transport and distribution of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanol within cells and tissues are critical for its activity. The compound may interact with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cell, 2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanol can localize to specific compartments, where it exerts its effects on target enzymes and proteins . The distribution of the compound within tissues can also influence its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanol is important for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, 2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanol may localize to the cytoplasm or nucleus, where it interacts with enzymes and proteins involved in cellular metabolism and gene expression . The subcellular localization of the compound can affect its potency and specificity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanol can be achieved through several synthetic routes. One common method involves the reduction of isoquinoline derivatives. For instance, the reduction of 2-(3,4-dihydroisoquinolin-2(1H)-yl)acetaldehyde using sodium borohydride in ethanol can yield the desired compound. The reaction is typically carried out at room temperature and under an inert atmosphere to prevent oxidation.
Another approach involves the cyclization of appropriate precursors. For example, the reaction of 2-phenylethylamine with glyoxylic acid in the presence of a reducing agent such as sodium cyanoborohydride can lead to the formation of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanol.
Industrial Production Methods
Industrial production of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanol often involves large-scale reduction processes. Catalytic hydrogenation of isoquinoline derivatives using palladium on carbon as a catalyst is a common method. The reaction is conducted under high pressure and temperature to ensure complete reduction and high yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Further reduction of the compound can lead to the formation of fully saturated derivatives.
Substitution: The hydroxyl group in the ethanol moiety can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride or catalytic hydrogenation using palladium on carbon.
Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.
Major Products Formed
Oxidation: Formation of 2-(3,4-dihydroisoquinolin-2(1H)-yl)acetaldehyde or 2-(3,4-dihydroisoquinolin-2(1H)-yl)acetone.
Reduction: Formation of fully saturated isoquinoline derivatives.
Substitution: Formation of chloro or bromo derivatives of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dihydroisoquinolin-1(2H)-one: Another isoquinoline derivative with similar structural features but different biological activities.
2,3-Dihydroquinazolin-4(1H)-one: A compound with a similar dihydroisoquinoline ring system but different functional groups.
Uniqueness
2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanol is unique due to its specific combination of the dihydroisoquinoline ring and ethanol moiety. This combination imparts distinct chemical reactivity and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c13-8-7-12-6-5-10-3-1-2-4-11(10)9-12/h1-4,13H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRXAYDWKJAYPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20289097 | |
| Record name | 2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20289097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88014-15-7 | |
| Record name | 88014-15-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59014 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20289097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
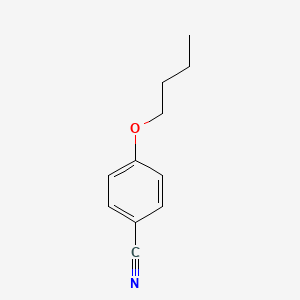
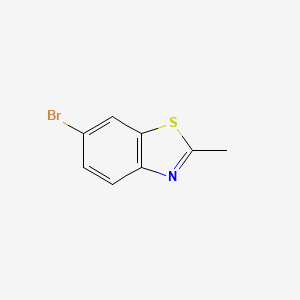
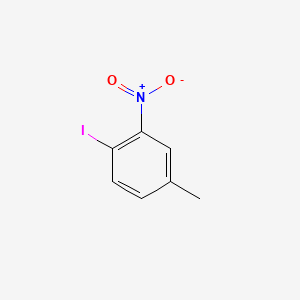
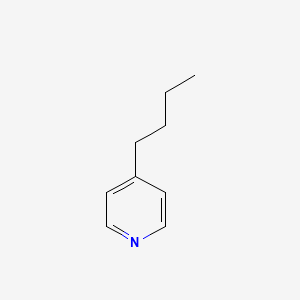
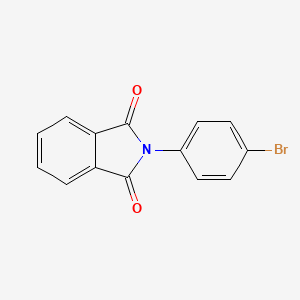
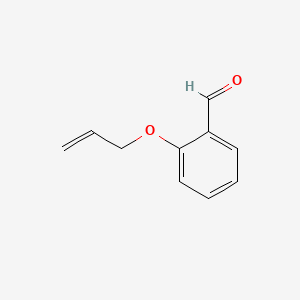
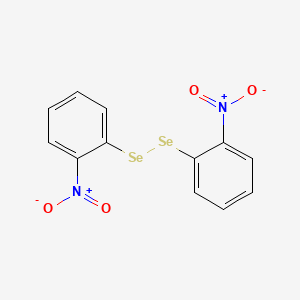
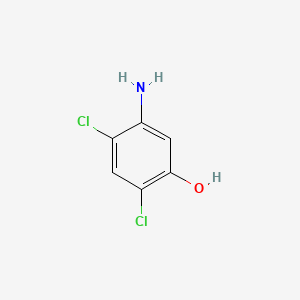

![2-[(4-Bromophenoxy)methyl]oxirane](/img/structure/B1266661.png)
